molecular formula C7H2Cl4FNO3 B1402170 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene CAS No. 1417567-15-7

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene

Cat. No. B1402170
M. Wt: 308.9 g/mol
InChI Key: OWJGXYSQCLSHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene (CFTNB) is a synthetic compound that is widely used in the scientific research field. It has been utilized in a variety of experiments, ranging from organic synthesis to biochemical studies. CFTNB has a distinct chemical structure, which gives it a number of properties that make it a valuable tool for scientists.

Scientific Research Applications

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has been used in a number of scientific research applications. It has been used as a reagent in organic synthesis, to study the mechanism of action of certain enzymes, to study the biochemical and physiological effects of certain compounds, and to study the effects of certain drugs on the body. 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has also been used in the synthesis of other compounds, such as fluorinated aromatic compounds.

Mechanism Of Action

The mechanism of action of 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical reactions. It is also believed that 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene can act as an antioxidant, which can help protect cells from damage.

Biochemical And Physiological Effects

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical reactions. It has also been shown to act as an antioxidant, which can help protect cells from damage. In addition, 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has been found to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is its low cost and easy availability. It is also relatively non-toxic, making it safe to use in experiments. However, 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is not very stable, and it can decompose easily when exposed to light or heat. In addition, 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene in scientific research. One potential application is in the development of new drugs and therapies. 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene could be used to study the mechanism of action of certain drugs, or to study the biochemical and physiological effects of certain compounds. 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene could also be used in the synthesis of new compounds, such as fluorinated aromatic compounds. Finally, 1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene could be used to study the effects of certain drugs on the body, or to develop new methods of drug delivery.

properties

IUPAC Name

1-chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4FNO3/c8-4-1-3(12)2-5(13(14)15)6(4)16-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJGXYSQCLSHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Reactant of Route 5
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene
Reactant of Route 6
1-Chloro-5-fluoro-3-nitro-2-(trichloromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.